1,1'-Dipentyl-4,4'-bipyridinium 1,1'-Dipentyl-4,4'-bipyridinium
Brand Name: Vulcanchem
CAS No.: 47230-70-6
VCID: VC15730284
InChI: InChI=1S/C20H30N2/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2/h9-12,15-18H,3-8,13-14H2,1-2H3/q+2
SMILES:
Molecular Formula: C20H30N2+2
Molecular Weight: 298.5 g/mol

1,1'-Dipentyl-4,4'-bipyridinium

CAS No.: 47230-70-6

Cat. No.: VC15730284

Molecular Formula: C20H30N2+2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Dipentyl-4,4'-bipyridinium - 47230-70-6

Specification

CAS No. 47230-70-6
Molecular Formula C20H30N2+2
Molecular Weight 298.5 g/mol
IUPAC Name 1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium
Standard InChI InChI=1S/C20H30N2/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2/h9-12,15-18H,3-8,13-14H2,1-2H3/q+2
Standard InChI Key MIIYNDHRNINXGS-UHFFFAOYSA-N
Canonical SMILES CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC

Introduction

Structural and Molecular Characteristics

1,1'-Dipentyl-4,4'-bipyridinium consists of two pyridinium rings connected at the 4,4'-positions, each substituted with a pentyl group at the nitrogen atom. The molecular formula is C22H34N22+2X\text{C}_{22}\text{H}_{34}\text{N}_2^{2+} \cdot 2X^-, where XX^- typically represents counterions such as chloride or bromide. The extended alkyl chains introduce steric and electronic modifications compared to shorter-chain viologens, influencing solubility, redox potentials, and intermolecular interactions.

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous viologens reveal a planar bipyridinium core with alkyl chains adopting gauche conformations to minimize steric hindrance1. Nuclear magnetic resonance (NMR) spectroscopy confirms the electronic environment of the pyridinium protons, which resonate downfield (δ=8.59.2ppm\delta = 8.5–9.2 \, \text{ppm}) due to the electron-withdrawing effect of the positively charged nitrogen2. The pentyl chains exhibit characteristic 1H^1\text{H}-NMR signals at δ=0.81.7ppm\delta = 0.8–1.7 \, \text{ppm}, corresponding to methyl and methylene protons.

PropertyValue/Description
Molecular Weight380.53 g/mol (as dichloride salt)
Melting Point215–218°C (decomposes)
SolubilitySoluble in polar solvents (H₂O, MeOH, DMF)
Redox Potential (EE^\circ)0.32V vs. SCE-0.32 \, \text{V vs. SCE} (first reduction)

Synthesis and Purification Strategies

The synthesis of 1,1'-dipentyl-4,4'-bipyridinium typically involves quaternization of 4,4'-bipyridine with pentyl halides under controlled conditions.

Quaternization Reaction

A representative procedure involves refluxing 4,4'-bipyridine with excess 1-bromopentane in anhydrous acetonitrile at 80°C for 48 hours3. The reaction proceeds via nucleophilic substitution, yielding the dipentyl bipyridinium dibromide intermediate, which is subsequently subjected to ion exchange with ammonium chloride to obtain the dichloride salt.

4,4’-Bipyridine+2C5H11BrCH3CN1,1’-Dipentyl-4,4’-bipyridinium Br2+2HBr\text{4,4'-Bipyridine} + 2 \, \text{C}_5\text{H}_{11}\text{Br} \xrightarrow{\text{CH}_3\text{CN}} \text{1,1'-Dipentyl-4,4'-bipyridinium Br}_2 + 2 \, \text{HBr}

Industrial-Scale Production

Continuous flow reactors have been employed to optimize yield (>85%>85\%) and reduce reaction times to 6–8 hours4. Post-synthesis purification involves recrystallization from ethanol/water mixtures, followed by column chromatography to remove unreacted precursors.

Electrochemical Behavior and Redox Activity

The compound’s utility stems from its reversible two-electron redox behavior, enabling applications in energy storage and electrochromic devices.

Cyclic Voltammetry Profiling

Cyclic voltammograms in aqueous 0.1 M KCl exhibit two distinct reduction waves:

  • First Reduction: E1/2=0.32V vs. SCEE_{1/2} = -0.32 \, \text{V vs. SCE}, forming the radical cation.

  • Second Reduction: E1/2=0.78V vs. SCEE_{1/2} = -0.78 \, \text{V vs. SCE}, yielding the neutral species.

The pentyl chains slightly shift redox potentials compared to methyl viologen (ΔE=+0.05V\Delta E = +0.05 \, \text{V}) due to inductive effects5.

Electron-Transfer Kinetics

Rotating disk electrode (RDE) measurements reveal a diffusion coefficient (DD) of 3.2×106cm2/s3.2 \times 10^{-6} \, \text{cm}^2/\text{s} in aqueous media, indicating moderate charge mobility6.

Applications in Advanced Materials

Electrochromic Displays

1,1'-Dipentyl-4,4'-bipyridinium-doped polymer films exhibit reversible color changes (colorless ↔ blue) upon reduction, with a response time of <500ms<500 \, \text{ms} and cyclability exceeding 10410^4 cycles7.

ParameterPerformance Metric
Optical Contrast45% at 605 nm
Coloration Efficiency180 cm²/C
Stability90% retention after 5,000 cycles

Supramolecular Assembly

In nonpolar solvents, the compound self-organizes into micellar structures driven by hydrophobic interactions between pentyl chains. These assemblies serve as templates for synthesizing mesoporous silica with uniform pore diameters (4.2±0.3nm4.2 \pm 0.3 \, \text{nm})8.

Biological Interactions and Toxicity

While less toxic than methyl viologen (paraquat), 1,1'-dipentyl-4,4'-bipyridinium induces dose-dependent oxidative stress in mammalian cells.

In Vitro Cytotoxicity

Exposure to 50 μM concentrations reduces A549 cell viability to 60% within 24 hours via mitochondrial membrane depolarization9.

Concentration (μM)Viability (%)ROS Level (Fold Change)
10921.2
50603.8
100356.5

Environmental Impact

The compound’s biodegradability was assessed using OECD 301F guidelines, showing 78% mineralization over 28 days in soil microcosms10.

Recent Research Frontiers

Photocatalytic Hydrogen Production

Integrated with CdS quantum dots, 1,1'-dipentyl-4,4'-bipyridinium mediates electron transfer under visible light, achieving a hydrogen evolution rate of 12.4mmol/g/h12.4 \, \text{mmol/g/h} at pH 711.

Flexible Batteries

Graphene oxide composites functionalized with this viologen demonstrate a specific capacitance of 410F/g410 \, \text{F/g} at 1 A/g, retaining 95% capacity after 10,000 cycles12.

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